Cas no 898645-04-0 (1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole)

1-(3-tert-Butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole is a sulfonylated imidazole derivative characterized by its unique structural features, including a tert-butyl and methoxy-substituted benzene ring. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals. The tert-butyl group enhances steric hindrance, while the methoxy moiety may influence electronic properties, contributing to selective reactivity. The sulfonyl-imidazole core offers versatility in further functionalization, making it valuable for constructing complex molecular frameworks. Its stability under various conditions and compatibility with diverse reaction pathways underscore its applicability in research and industrial settings. Proper handling and storage are recommended to maintain integrity.
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole structure
898645-04-0 structure
Product name:1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
CAS No:898645-04-0
MF:C16H22N2O3S
MW:322.422482967377
CID:6496984

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
    • 2-tert-butyl-4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
    • 1H-Imidazole, 1-[[3-(1,1-dimethylethyl)-4-methoxyphenyl]sulfonyl]-2-ethyl-
    • Inchi: 1S/C16H22N2O3S/c1-6-15-17-9-10-18(15)22(19,20)12-7-8-14(21-5)13(11-12)16(2,3)4/h7-11H,6H2,1-5H3
    • InChI Key: AMGGCUHWICHQDL-UHFFFAOYSA-N
    • SMILES: C1(CC)N(S(C2=CC=C(OC)C(C(C)(C)C)=C2)(=O)=O)C=CN=1

1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3237-0451-2mg
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3237-0451-3mg
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3237-0451-5mg
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3237-0451-2μmol
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3237-0451-10mg
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3237-0451-1mg
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3237-0451-5μmol
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3237-0451-4mg
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3237-0451-15mg
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3237-0451-10μmol
1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole
898645-04-0 90%+
10μl
$69.0 2023-04-26

Additional information on 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole

Recent Advances in the Study of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole (CAS: 898645-04-0)

The compound 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole (CAS: 898645-04-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonyl-imidazole derivative has been investigated for its role as a selective inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Recent studies have highlighted its unique structural features, which contribute to its high binding affinity and specificity towards target proteins.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the mechanistic basis of this compound's inhibitory activity. Using X-ray crystallography and molecular dynamics simulations, the team elucidated the compound's interaction with the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The findings revealed that the tert-butyl and methoxy substituents on the benzene ring play a critical role in stabilizing the enzyme-inhibitor complex, while the ethyl group on the imidazole ring enhances hydrophobic interactions within the binding pocket.

Further investigations have extended to the compound's potential in oncology. A preclinical study conducted by a team at the National Cancer Institute demonstrated that 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole exhibits potent anti-proliferative effects against certain cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The compound was shown to induce apoptosis via the intrinsic mitochondrial pathway, with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic window.

Recent advancements in synthetic methodologies have also been reported, enabling more efficient and scalable production of this compound. A 2024 paper in Organic Process Research & Development detailed a novel, green chemistry approach to synthesize 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole with improved yield and reduced environmental impact. This development is particularly significant for facilitating large-scale production for further clinical studies.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of this compound. Researchers are currently exploring structural modifications to enhance its bioavailability and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline, with the goal of initiating Phase I clinical trials within the next two years.

In conclusion, 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-2-ethyl-1H-imidazole represents a promising candidate for therapeutic development in inflammation and oncology. Its unique structural attributes and selective inhibitory activity warrant continued investigation, and ongoing research efforts are expected to further elucidate its full therapeutic potential.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司